2-[2-(3,4-dimethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine
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Overview
Description
- Starting material: Imidazo[1,2-a][1,3]benzimidazole derivative
- Reaction: Alkylation with diethylamine under basic conditions to introduce the ethylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-Dimethoxyphenyl)-9H-imidazo[1,2-a][1,3]benzimidazol-9-yl]ethyl}-N,N-diethylamine typically involves multiple steps One common approach starts with the preparation of the 3,4-dimethoxyphenyl intermediate, followed by the formation of the imidazo[1,2-a][1,3]benzimidazole core
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Preparation of 3,4-Dimethoxyphenyl Intermediate
- Starting material: 3,4-dimethoxybenzaldehyde
- Reaction: Reduction to 3,4-dimethoxybenzyl alcohol, followed by oxidation to 3,4-dimethoxybenzoic acid.
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Formation of Imidazo[1,2-a][1,3]benzimidazole Core
- Starting material: 3,4-dimethoxybenzoic acid
- Reaction: Cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by further cyclization to form the imidazo[1,2-a][1,3]benzimidazole core.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-Dimethoxyphenyl)-9H-imidazo[1,2-a][1,3]benzimidazol-9-yl]ethyl}-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The imidazole and benzimidazole rings can be reduced under specific conditions.
Substitution: The ethylamine group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced imidazole and benzimidazole derivatives.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
N-{2-[2-(3,4-Dimethoxyphenyl)-9H-imidazo[1,2-a][1,3]benzimidazol-9-yl]ethyl}-N,N-diethylamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigation of its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-Dimethoxyphenyl)-9H-imidazo[1,2-a][1,3]benzimidazol-9-yl]ethyl}-N,N-diethylamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups and imidazole rings play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar methoxy groups but lacking the imidazole and benzimidazole rings.
Imidazo[1,2-a][1,3]benzimidazole Derivatives: Compounds with similar core structures but different substituents on the imidazole and benzimidazole rings.
Uniqueness
N-{2-[2-(3,4-Dimethoxyphenyl)-9H-imidazo[1,2-a][1,3]benzimidazol-9-yl]ethyl}-N,N-diethylamine is unique due to its combination of methoxy-substituted phenyl ring and imidazo[1,2-a][1,3]benzimidazole core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H28N4O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C23H28N4O2/c1-5-25(6-2)13-14-26-19-9-7-8-10-20(19)27-16-18(24-23(26)27)17-11-12-21(28-3)22(15-17)29-4/h7-12,15-16H,5-6,13-14H2,1-4H3 |
InChI Key |
QCPDMMHRRCVZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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